molecular formula C12H24N2O3 B2737904 Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1779867-29-6

Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B2737904
CAS No.: 1779867-29-6
M. Wt: 244.335
InChI Key: YRWUPIZWWMQTQA-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing an amino group and a hydroxyl group, cyclization can be induced under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Functional Group Modifications: The amino and hydroxymethyl groups can be introduced or modified through various functional group interconversions, such as reduction or substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group

    Reduction: Conversion of the amino group to an amine

    Substitution: Formation of various substituted azepane derivatives

Scientific Research Applications

Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the azepane ring’s structural similarity to neurotransmitter analogs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used in studies investigating the biological activity of azepane derivatives, including their interactions with enzymes and receptors.

    Material Science: It may find applications in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or ion channels. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and affecting the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
  • Tert-butyl 4-amino-5-(methyl)azepane-1-carboxylate
  • Tert-butyl 4-amino-5-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate is unique due to the presence of both the amino and hydroxymethyl groups on the azepane ring, which can provide distinct reactivity and biological activity compared to other similar compounds. The tert-butyl group also adds steric bulk, which can influence the compound’s stability and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 4-amino-5-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWUPIZWWMQTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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